

A Comparative Spectroscopic Analysis of 2,4and 2,5-Dihydroxybenzaldehyde Isomers

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Compound of Interest		
Compound Name:	2,4-Dihydroxybenzaldehyde	
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A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of **2,4-dihydroxybenzaldehyde** and 2,5-dihydroxybenzaldehyde. This document provides a comparative analysis of their UV-Vis, FT-IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols.

The structural isomers **2,4-dihydroxybenzaldehyde** and 2,5-dihydroxybenzaldehyde, while possessing the same molecular formula ($C_7H_6O_3$) and molecular weight (138.12 g/mol), exhibit unique spectroscopic properties due to the differential positioning of the hydroxyl groups on the benzene ring. An understanding of these differences is critical for their accurate identification and characterization in various research and development applications, including pharmaceutical synthesis and materials science.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for **2,4-dihydroxybenzaldehyde** and **2,5-dihydroxybenzaldehyde**.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)



Compound	Chemical Shift (δ, ppm) and Multiplicity	Assignment
2,4-Dihydroxybenzaldehyde	9.68 (s, 1H)	Aldehyde (-CHO)
7.28 (d, J=8.4 Hz, 1H)	Aromatic (H-6)	
6.33 (dd, J=8.4, 2.4 Hz, 1H)	Aromatic (H-5)	_
6.27 (d, J=2.4 Hz, 1H)	Aromatic (H-3)	_
10.25 (br s, 1H)	Hydroxyl (-OH at C4)	_
11.0 (br s, 1H)	Hydroxyl (-OH at C2)	_
2,5-Dihydroxybenzaldehyde	10.11 (s, 1H)	Aldehyde (-CHO)
7.05 (d, J=3.0 Hz, 1H)	Aromatic (H-6)	_
6.90 (dd, J=8.8, 3.0 Hz, 1H)	Aromatic (H-4)	_
6.78 (d, J=8.8 Hz, 1H)	Aromatic (H-3)	_
9.55 (br s, 1H)	Hydroxyl (-OH at C5)	_
10.88 (br s, 1H)	Hydroxyl (-OH at C2)	

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)



Compound	Chemical Shift (δ, ppm)	Assignment
2,4-Dihydroxybenzaldehyde	191.2	Aldehyde (C=O)
164.8	Aromatic (C-4)	
164.1	Aromatic (C-2)	_
133.5	Aromatic (C-6)	_
115.0	Aromatic (C-1)	_
108.9	Aromatic (C-5)	_
103.2	Aromatic (C-3)	_
2,5-Dihydroxybenzaldehyde	190.5	Aldehyde (C=O)
154.5	Aromatic (C-5)	
151.0	Aromatic (C-2)	_
124.8	Aromatic (C-1)	_
120.0	Aromatic (C-6)	_
118.2	Aromatic (C-4)	_
115.1	Aromatic (C-3)	_

Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compound	O-H Stretch	C-H (Aromatic) Stretch	C=O (Aldehyde) Stretch	C=C (Aromatic) Stretch
2,4- Dihydroxybenzal dehyde	~3200 (broad)	~3050	~1640	~1600, 1540, 1480
2,5- Dihydroxybenzal dehyde	~3300 (broad)	~3070	~1650	~1610, 1520, 1450



Table 4: UV-Visible Spectroscopic Data (in Methanol)

Compound	λmax (nm)
2,4-Dihydroxybenzaldehyde	~232, 285, 325
2,5-Dihydroxybenzaldehyde	~220, 260, 350

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M+) [m/z]	Key Fragment lons [m/z]
2,4-Dihydroxybenzaldehyde	138	137, 110, 81, 69
2,5-Dihydroxybenzaldehyde	138	137, 110, 82, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the dihydroxybenzaldehyde isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
- Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3
 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation. Chemical shifts are
 reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
 standard.



Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition: The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of each isomer was prepared by dissolving an
 accurately weighed sample in methanol to a concentration of 1 mg/mL. A dilute solution for
 analysis was then prepared to achieve an absorbance value between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
- Data Acquisition: The UV-Vis spectra were recorded from 200 to 600 nm. A cuvette containing pure methanol was used as a blank to zero the absorbance.

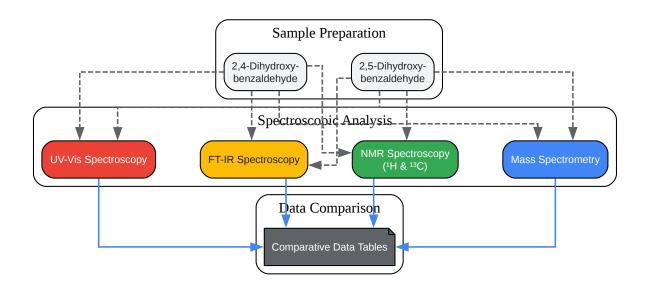
Mass Spectrometry (MS)

- Sample Introduction: The samples were introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.
- Data Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 40-400.

Visualization of Workflow and Structures



The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural differences between the two isomers.



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Caption: Experimental workflow for the spectroscopic comparison of the two isomers.

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